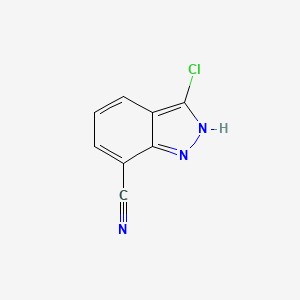

1H-Indazole-7-carbonitrile, 3-chloro-

Overview

Description

1H-Indazole-7-carbonitrile, 3-chloro- is a heterocyclic compound with the following chemical formula: C₇H₄ClN₂ . It belongs to the indazole family, which has gained significant attention due to its diverse medicinal applications. These applications include antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties. Notably, several recently marketed drugs incorporate the indazole structural motif. Additionally, indazoles can act as selective inhibitors of phosphoinositide 3-kinase δ, making them relevant for respiratory disease treatment .

Synthesis Analysis

- Transition Metal-Catalyzed Reactions : A Cu(OAc)₂ -catalyzed facile synthesis of 1H-indazoles involves N–N bond formation using oxygen as the terminal oxidant. The process starts with 2-(methylamino)benzonitrile , which reacts with an organometallic reagent to form N–H ketimine species. Subsequently, the Cu(OAc)₂-catalyzed reaction leads to the formation of N–N bonds in DMSO under an O₂ atmosphere, yielding a variety of 1H-indazoles in good to excellent yields .

Molecular Structure Analysis

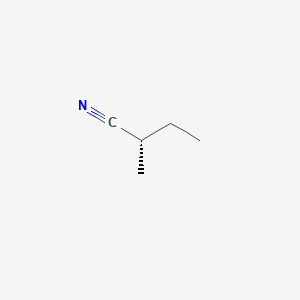

The molecular structure of 3-chloro-1H-indazole is as follows:

Chemical Reactions Analysis

While there are classic noncatalytic pathways for indazole synthesis, metal-catalyzed approaches generally yield better results. Researchers have explored reactions such as Cu₂O-mediated cyclization , Ag-catalyzed nitration–annulation , and iodine-mediated intramolecular aryl and sp³ C–H amination . These methods enhance yields and minimize byproduct formation .

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis of Novel Compounds

An Efficient Metal-Free Cascade Process for Synthesis

A metal-free cascade reaction was developed to synthesize novel pyrimido[1,2-b]indazole-3-carbonitrile derivatives starting from aromatic aldehydes and 1H-indazol-3-amine. This method operates under plain laboratory conditions, showcasing good substrate tolerance and high yield, demonstrating the versatility of 1H-indazole derivatives in the synthesis of complex heterocycles (Lei Li et al., 2017).

Material Science Applications

Crystal Structure Analysis

The study of the crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide revealed the planar nature of the 3-chloro-1H-indazole system, which plays a crucial role in forming a three-dimensional network through hydrogen bonds. This insight is vital for the design of materials and compounds with specific crystallographic properties (H. Chicha et al., 2014).

Pharmaceutical Research

Antibacterial Activities of Indazole Derivatives

The development of new 8-chloro-3-alkyl-3H-pyrazolo[4,3-a]acridine-11-carbonitriles demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds, derived from alkylated nitro derivatives of indazole, exhibit remarkable fluorescence properties, potentially useful in diagnostic applications as well as antibacterial treatments (Zeynab Rahmani et al., 2014).

Advanced Materials

New Insensitive High Explosives

A study on tetrazolyl triazolotriazine, synthesized from a triazolotriazine carbonitrile precursor, uncovered an insensitive high explosive material with desirable thermal stability and insensitivity to impact. This research highlights the potential of indazole derivatives in the development of safer explosive materials (C. Snyder et al., 2017).

Properties

IUPAC Name |

3-chloro-2H-indazole-7-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3/c9-8-6-3-1-2-5(4-10)7(6)11-12-8/h1-3H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFXSQSUNRZBEIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701295043 | |

| Record name | 3-Chloro-1H-indazole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701295043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256228-67-8 | |

| Record name | 3-Chloro-1H-indazole-7-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=256228-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1H-indazole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701295043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

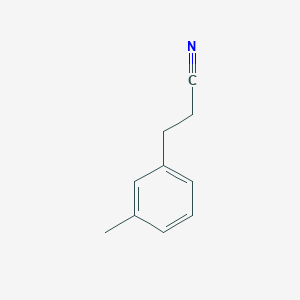

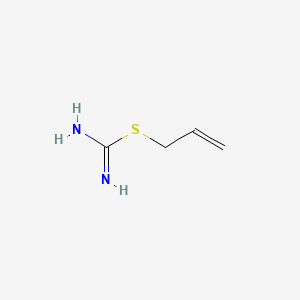

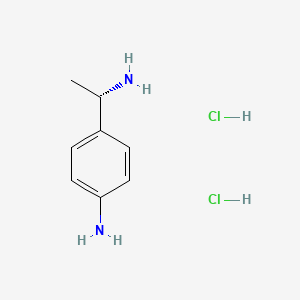

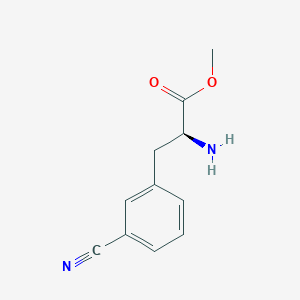

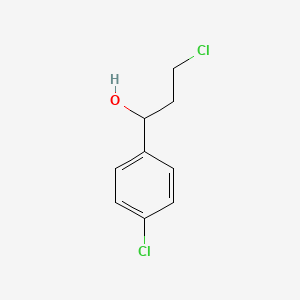

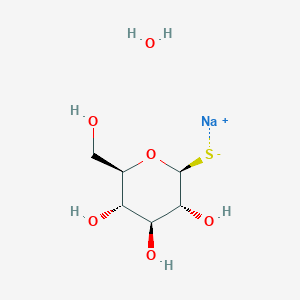

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Bromo-3-[1,3]dioxolan-2-YL-benzyl)-2-butyl-1,3-diaza-spiro[4.4]non-1-EN-4-one](/img/structure/B3119794.png)

![Pentanoic acid, 3-[[(2S)-2-[[2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxoacetyl]amino]-1-oxopropyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B3119795.png)

![Pyridinium, 1-methyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-, iodide](/img/structure/B3119825.png)

![N-(4-fluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B3119843.png)